molecular formula C13H21NO B13165084 Benzyl(5-methoxypentyl)amine

Benzyl(5-methoxypentyl)amine

Cat. No.: B13165084
M. Wt: 207.31 g/mol
InChI Key: UTDQITPPKZHOHG-UHFFFAOYSA-N
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Description

Benzyl(5-methoxypentyl)amine is an organic compound that features a benzyl group attached to a 5-methoxypentylamine chain

Comparison with Similar Compounds

Uniqueness: Benzyl(5-methoxypentyl)amine is unique due to the presence of both the benzyl and 5-methoxypentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Benzyl(5-methoxypentyl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzyl group attached to a 5-methoxypentyl chain. The methoxy group is known to influence the compound's lipophilicity and, consequently, its interaction with biological targets. The general structure can be represented as follows:

Benzyl 5 methoxypentyl amine=C6H5 CH2 NH CH2 CH2 CH2 OCH3\text{Benzyl 5 methoxypentyl amine}=\text{C}_6\text{H}_5\text{ CH}_2\text{ NH CH}_2\text{ CH}_2\text{ CH}_2\text{ OCH}_3

Serotonin Receptor Affinity

Research has indicated that benzyl derivatives, including those similar to this compound, exhibit significant affinity for serotonin receptors, particularly the 5-HT2 family. A study demonstrated that modifications in the benzyl group can enhance receptor binding affinity and functional activity. For instance, certain substitutions at the ortho or meta positions of the benzyl group resulted in improved affinity for the 5-HT2A receptor, with some compounds reaching subnanomolar affinity levels .

Table 1: Affinities of Benzyl Derivatives at 5-HT2 Receptors

Compound5-HT2A Affinity (nM)Functional Activity
This compound0.04Full agonist
N-benzyl-5-methoxytryptamine1.985% efficacy
3-Iodobenzyl compound1.48High efficacy

Anticancer Potential

This compound has been explored for its potential as an anticancer agent. Studies on structurally related compounds have shown that benzylamines can induce apoptosis in cancer cells by inhibiting key cellular pathways such as tubulin polymerization and cyclin-dependent kinase (CDK) activity. For example, a series of thiazole derivatives with benzyl substitutions demonstrated significant antiproliferative activity against human leukemia and melanoma cell lines .

Table 2: Antiproliferative Activity of Benzyl Derivatives

CompoundCancer Cell LineIC50 (µM)
Thiazole derivativeU-93710
Benzyl derivativeSK-MEL-115
DoxorubicinU-9370.1

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Research has shown that:

  • Substituent Positioning : The position of substituents on the benzene ring significantly affects receptor binding and functional outcomes.
  • Lipophilicity : Increasing lipophilicity through larger substituents can enhance receptor affinity but may reduce functional activity.
  • Functional Groups : The presence of polar groups can improve binding through hydrogen bonding interactions with receptor sites.

Case Studies

  • Serotonin Receptor Agonism : A study investigated various N-benzylated compounds, including this compound, revealing that certain modifications led to enhanced agonistic properties at serotonin receptors, particularly in human models .
  • Anticancer Activity : Another investigation into thiazole derivatives highlighted the effectiveness of benzyl substitutions in promoting apoptosis in cancer cells, indicating potential therapeutic applications for compounds like this compound .
  • Selectivity and Safety : Selectivity assays demonstrated that some benzyl derivatives exhibited low cytotoxicity against normal cells while maintaining efficacy against cancer cells, suggesting a favorable safety profile for therapeutic use .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-benzyl-5-methoxypentan-1-amine

InChI

InChI=1S/C13H21NO/c1-15-11-7-3-6-10-14-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3

InChI Key

UTDQITPPKZHOHG-UHFFFAOYSA-N

Canonical SMILES

COCCCCCNCC1=CC=CC=C1

Origin of Product

United States

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